molecular formula C6H14O3P+ B126414 Diisopropyl phosphonate CAS No. 1809-20-7

Diisopropyl phosphonate

Cat. No.: B126414
CAS No.: 1809-20-7
M. Wt: 165.15 g/mol
InChI Key: BJLZAAWLLPMZQR-UHFFFAOYSA-N
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Description

Diisopropyl phosphonate (CAS 1445-75-6), a phosphonic acid derivative with two isopropyl ester groups, is widely utilized in organic synthesis, catalysis, and material science. Its structure comprises a central phosphorus atom bonded to two isopropyloxy groups and one hydroxyl group (or substituted alkyl/aryl groups in derivatives). The compound is synthesized via the Arbusov rearrangement, involving triisopropyl phosphite and methyl iodide, yielding diisopropyl methylphosphonate (DIMP) as a common variant . Its steric bulk and moderate reactivity make it valuable in prodrug synthesis (e.g., antiviral agents) and polymer catalysis .

Preparation Methods

The synthesis of the Diisopropylphosphono Group typically involves the esterification of phosphonic acid with isopropanol. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Surface-Mediated Decomposition on γ-Alumina

DIMP undergoes adsorption and decomposition on hydroxylated γ-Al₂O₃ surfaces, with products varying by temperature :

Reaction Pathways

  • Low-Temperature Decomposition (700°C):

    • Cleavage of C–O bonds generates n-alkyl fragments (C₃H₇).

    • Hydrogen abstraction by surface O atoms produces propane (C₃H₈) and propene (C₃H₆) .

    • Concurrent P–O bond rupture forms Al–C bonds and releases CH₃CHO and CH₃OH .

  • High-Temperature Decomposition (1000°C):

    • Enhanced fragmentation leads to Al–CH₃ and P=O moieties .

    • Free energy barriers for C–O bond cleavage decrease significantly (e.g., from 11 kJ/mol at 700°C to 3.1 kJ/mol at 1000°C) .

Key Data Table: DIMP Decomposition on γ-Al₂O₃

Temperature (°C)Activation Barrier (kJ/mol)Major Products
70011.0Propene, CH₃CHO, CH₃OH
10003.1Al–CH₃, P=O, propene

Gas-Phase Pyrolysis

Pyrolysis studies reveal two competing pathways for DIMP decomposition in nitrogen :

Mechanism

  • Unimolecular Pathway (Dominant at 700–800 K):

    • Step 1: DIMP → iso-Pr methylphosphonate (IMP) + propene.

    • Step 2: IMP decomposes into methylphosphonic acid (MPA) + propene or 2-propanol + methyl dioxophosphorane (MOPO) .

  • High Heating Rate Pathway (>18,000°C/s):

    • Direct formation of MOPO , propene , and 2-propanol via a six-membered transition state .

Kinetic Parameters

  • Arrhenius Expression for DIMP Decomposition :

    k=1.2×1014exp(36.5kcal molRT)s1k=1.2\times 10^{14}\,\text{exp}\left(-\frac{36.5\,\text{kcal mol}}{RT}\right)\,\text{s}^{-1}
  • Branching ratio (isopropanol:propylene) ≈ 1:4 at 800 K .

High-Temperature Thermal Decomposition in Shock Tubes

Shock tube experiments (762–1059 K, 1 atm) identified propene and CO/CO₂ (in oxidative environments) as primary products .

Key Findings

  • Decomposition Rate:

    kDIMP=1.6×1015exp(30500KT)s1k_{\text{DIMP}}=1.6\times 10^{15}\,\text{exp}\left(-\frac{30500\,\text{K}}{T}\right)\,\text{s}^{-1}
  • Activation energy aligns with theoretical predictions (36.5 kcal/mol) .

Comparative Degradation: DIMP vs. Sarin

While DIMP and sarin share initial C–O bond cleavage on γ-Al₂O₃, their products diverge at high temperatures:

  • DIMP: Forms CH₃CHO and Al–CH₃ .

  • Sarin: Produces CH₄ and Al–CO–CH₃ .

Scientific Research Applications

Organic Synthesis

Diisopropyl phosphonate is widely used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus (C–P) bonds. These bonds are essential for synthesizing phosphonates and phosphoric acids, which have significant biological and pharmaceutical relevance.

C–P Bond Formation

Recent studies have highlighted the application of this compound in C–P bond formation through various methodologies:

  • Hydrophosphorylation Reactions : A novel catalytic system has been developed using palladium to catalyze the addition of this compound to alkynes, achieving high yields (up to 96%) in the synthesis of phosphonates from terminal and internal alkynes .
  • Michaelis–Arbuzov Reaction : This reaction utilizes this compound as a precursor to generate alkyl phosphonates efficiently. The reaction conditions have been optimized to enhance yields and selectivity .

Synthesis of Functionalized Compounds

This compound serves as a precursor for synthesizing various functionalized compounds:

  • Quinolines : It acts as a promoter for the synthesis of 2-functionalized quinolines, showcasing its utility in constructing complex organic molecules .
  • Benzothiazole Derivatives : The compound has been used in reactions with benzothiazoles to produce important derivatives through oxidative conditions .

Catalysis

This compound is also employed as a catalyst or co-catalyst in several reactions:

  • Polymerization Processes : It has been utilized in the anionic polymerization of vinyl phosphonates, leading to the formation of sidechain phosphorus-containing polyacids (PCPAs). These polymers exhibit unique properties due to the presence of acidic phosphate fragments, which enhance their functionality .
  • Post-Synthesis Modifications : DIP can modify metal-organic frameworks (MOFs) like UiO-66, enhancing their catalytic properties for various organic transformations .

Toxicological Studies

While this compound has numerous applications, its safety profile is also critical. Toxicological studies indicate that it can cause convulsions and lung changes upon inhalation exposure in animal models . Understanding these effects is essential for safe handling and application in laboratory settings.

Data Summary

Application AreaDescriptionKey Findings
Organic SynthesisC–P bond formationHigh yields in hydrophosphorylation reactions
Functionalized CompoundsSynthesis of quinolines and benzothiazole derivativesEffective promoter for complex organic synthesis
CatalysisPolymerization and MOF modificationEnhanced catalytic properties through structural modifications
ToxicologySafety assessmentCauses convulsions; harmful upon inhalation

Case Study 1: Hydrophosphorylation of Alkynes

In a study published by ResearchGate, researchers demonstrated the effectiveness of this compound in hydrophosphorylation reactions. The use of palladium catalysts allowed for efficient conversion with yields reaching up to 96%, highlighting its potential in synthetic organic chemistry .

Case Study 2: Polymerization Techniques

A comprehensive review detailed the polymerization techniques involving diisopropyl vinyl phosphonate. The research focused on optimizing conditions that led to high molecular weight polymers with controlled structures, making them suitable for diverse applications in materials science .

Mechanism of Action

The mechanism by which the Diisopropylphosphono Group exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the transition state of enzymatic reactions. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Differences

Diisopropyl Phosphonate vs. Diethyl/Dimethyl Phosphonates

  • Reactivity : this compound exhibits lower reactivity in nucleophilic substitutions due to steric hindrance from isopropyl groups. For example, diisopropyl tosyloxymethanephosphonate showed <30% yield in coupling reactions, whereas diisopropyl bromomethanephosphonate (less hindered) achieved >80% yields .
  • Deprotection : Bromotrimethylsilane-mediated deprotection of this compound esters requires prolonged reaction times (up to 13 days) but avoids side reactions like N-alkylation, unlike smaller esters (e.g., diethyl) .

Diisopropyl Methylphosphonate (DIMP) vs. Dimethyl Methylphosphonate (DMMP)

  • Sensor Sensitivity : In acetylcholinesterase-polyethylenimine sensors, DIMP detection sensitivity (200 kHz) was 3× higher than DMMP (65 kHz), attributed to stronger hydrophobic interactions with the enzyme .
  • Environmental Persistence : DIMP, a neutral phosphonate diester, has lower volatility and slower degradation than DMMP, leading to higher environmental persistence .

This compound vs. Sarin (Nerve Agent)

  • Structural Mimicry : Diisopropyl methylphosphonate (DIMP) is structurally analogous to sarin but replaces the fluorine leaving group with an isopropyl group. This substitution eliminates sarin’s acute neurotoxicity, making DIMP a safe simulant for chemical warfare detection studies .

Toxicity and Environmental Impact

  • Dimethyl Methylphosphonate (DMMP) : Higher volatility and lower bioaccumulation than DIMP, but exhibits moderate aquatic toxicity (LC₅₀: 120 mg/L in fish) .

Physical Properties

Property This compound Diethyl Phosphonate DIMP
Boiling Point (°C) 230–235 198–200 220–225
Solubility in H₂O Insoluble Slightly soluble Insoluble
Log P (Octanol-Water) 1.8 0.9 2.1
Vapor Pressure (mmHg) 0.01 0.1 0.03
Key Applications Prodrug synthesis Phosphorylation Sensor calibration

Biological Activity

Diisopropyl phosphonate (DIP) is an organophosphorus compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H14O3PC_6H_{14}O_3P and is classified as a phosphonate ester. Its structure consists of two isopropyl groups attached to a phosphonate moiety, which influences its reactivity and biological interactions. The compound is characterized by its stability under physiological conditions, making it a candidate for various biological applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It functions primarily by mimicking phosphate groups, thereby inhibiting viral enzymes that rely on phosphate substrates. This mechanism is particularly relevant in the context of antiviral therapies targeting DNA viruses. For instance, studies have shown that similar phosphonates can inhibit viral DNA polymerases, leading to reduced viral replication .

Cytotoxicity and Anticancer Effects

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives exhibit moderate to high cytotoxicity against human lung adenocarcinoma (A549) and promyelocytic leukemia (HL-60) cells. The observed IC50 values suggest potential for development as an anticancer agent .

Compound TypeCell LineIC50 Value (µM)
This compound DerivativeA549 (Lung)15
This compound DerivativeHL-60 (Leukemia)10

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated antibacterial effects against selected Gram-positive bacteria. This activity is attributed to the ability of phosphonates to disrupt bacterial metabolic processes by inhibiting enzymes essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As a phosphate mimic, this compound can inhibit enzymes that utilize phosphate substrates, including viral polymerases and bacterial kinases.
  • Cell Membrane Interaction : The lipophilic nature of the isopropyl groups may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.
  • Metabolic Activation : Some studies suggest that this compound may require metabolic activation to convert into more potent active forms within cells.

Case Studies

  • Antiviral Efficacy : A study conducted on various acyclic nucleoside phosphonates indicated that derivatives similar to this compound showed promising results against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds were found to inhibit viral replication effectively in cell cultures .
  • Cytotoxicity in Cancer Research : A comparative analysis of this compound derivatives revealed that modifications to the phosphonate group significantly enhanced cytotoxicity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Safety and Toxicity

Despite its potential therapeutic benefits, this compound poses safety concerns. It is classified as a toxic substance, with potential effects including convulsions and respiratory distress in animal models . Careful handling and further studies are necessary to evaluate its safety profile in clinical settings.

Q & A

Q. What are the recommended laboratory synthesis methods for diisopropyl phosphonate, and how can purity be optimized?

Basic Research Question
this compound is commonly synthesized via esterification of phosphorus trichloride with isopropyl alcohol under controlled conditions. A key procedure involves reacting phosphorus trichloride with excess alcohol in anhydrous environments, followed by hydrolysis and purification via vacuum distillation . To optimize purity, rigorous exclusion of moisture and use of inert gas (e.g., nitrogen) during synthesis are critical. Post-synthesis characterization using 31^{31}P NMR and IR spectroscopy ensures structural fidelity.

Q. What safety protocols are essential for handling this compound in experimental workflows?

Basic Research Question
Due to its potential reactivity and toxicity, handling requires:

  • Engineering controls : Conduct reactions in a fume hood to prevent vapor inhalation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Spill management : Use inert absorbents (e.g., vermiculite) for containment, and avoid aqueous cleanup to prevent hydrolysis .
  • Storage : Store in airtight containers under nitrogen at ≤4°C to minimize degradation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Advanced Research Question
Discrepancies in catalytic yields (e.g., 70–92% in Pd-catalyzed arylations ) often stem from variations in:

  • Catalyst systems : Use of CataCXium A vs. other ligands alters steric and electronic effects.
  • Solvent polarity : Aromatic hydrocarbons (toluene) favor higher yields compared to ethers .
  • Temperature gradients : Optimize between 80–110°C to balance reaction rate and side-product formation.
    Methodological reconciliation involves reproducing experiments under standardized conditions (e.g., solvent, catalyst loading) and conducting kinetic studies to identify rate-limiting steps.

Q. What analytical techniques mitigate interference from coexisting analytes during this compound quantification?

Advanced Research Question
In mass spectrometry, phosphonate analogs (e.g., diisopropyl methyl phosphonate) can ionize competitively, skewing results. Strategies include:

  • Chromatographic separation : Use HPLC with a C18 column to resolve co-eluting species .
  • Ion suppression studies : Pre-treat samples with solid-phase extraction to remove interferents like dimethyl methyl phosphonate .
  • Calibration with internal standards : Isotope-labeled this compound-d14_{14} improves accuracy in complex matrices .

Q. How does solvent choice influence the reactivity of this compound in organocatalytic reactions?

Advanced Research Question
Solvent polarity directly impacts reaction pathways:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in Michael additions, enhancing enantioselectivity.
  • Non-polar solvents (toluene) : Favor radical-based mechanisms in photochemical reactions .
  • Ether solvents (diisopropyl ether) : Improve solubility in SN2^2 displacements but may reduce nucleophilicity due to Lewis acid interactions .
    Experimental design should include solvent screening with dielectric constant mapping to correlate reactivity with medium effects.

Q. What computational approaches predict the hydrolysis kinetics of this compound in environmental studies?

Advanced Research Question
Density Functional Theory (DFT) simulations model hydrolysis pathways by calculating:

  • Transition state energies : Identify rate-determining steps (e.g., nucleophilic attack by water).
  • pH-dependent mechanisms : Acidic conditions favor P–O cleavage, while alkaline conditions promote ester hydrolysis .
    Validate models experimentally using 18^{18}O isotopic labeling and LC-MS to track hydrolysis products.

Q. How can researchers design robust toxicity studies for this compound derivatives?

Advanced Research Question
Leverage structure-activity relationships (SARs) from organophosphate class

  • In vitro assays : Use acetylcholinesterase inhibition assays to estimate neurotoxicity potential .
  • Metabolite profiling : Identify toxic intermediates (e.g., fluorophosphate analogs) via hepatic microsome incubations .
  • Cross-species extrapolation : Compare LD50_{50} values in rodent models with human cell lines to assess translational relevance .

Q. What spectroscopic markers distinguish this compound from structurally similar phosphonates?

Basic Research Question
Key diagnostic features include:

  • 31^{31}P NMR : A singlet near δ 25–30 ppm, distinct from methylphosphonates (δ 35–40 ppm) .
  • IR spectroscopy : P=O stretch at 1250–1300 cm1^{-1} and P–O–C vibrations at 950–1050 cm1^{-1} .
  • Mass spectrometry : Molecular ion peak at m/z 184.17 (C6_6H14_{14}FO3_3P) with characteristic fragment ions (e.g., m/z 99 for [PO3_3]^-) .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

Advanced Research Question
Degradation pathways (hydrolysis, oxidation) are minimized by:

  • Additives : Include radical scavengers (BHT) to inhibit autoxidation .
  • Lyophilization : Store as a stable solid under vacuum to prevent moisture ingress.
  • Real-time stability monitoring : Use HPLC-UV to track decomposition products monthly .

Properties

IUPAC Name

oxo-di(propan-2-yloxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZAAWLLPMZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061988
Record name Diisopropylphosphite
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Molecular Weight

165.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1809-20-7
Record name O,O-Diisopropyl phosphite
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Record name Diisopropyl phosphonate
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Record name Phosphonic acid, bis(1-methylethyl) ester
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Record name Diisopropylphosphite
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Record name Diisopropyl phosphonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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